molecular formula C7H7BBrFO2 B591542 2-Bromo-6-fluoro-3-methylphenylboronic acid CAS No. 957121-09-4

2-Bromo-6-fluoro-3-methylphenylboronic acid

Cat. No. B591542
M. Wt: 232.843
InChI Key: DJJQBIXFCLTFQS-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-3-methylphenylboronic acid” is a chemical compound with the formula C₇H₇BBrFO₂ . It is used in research and has a molecular weight of 232.8400 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-fluoro-3-methylphenylboronic acid” consists of a phenyl ring substituted with a bromo, fluoro, and methyl group, and a boronic acid group . The exact 3D structure is not available due to the presence of unsupported elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-fluoro-3-methylphenylboronic acid” include a molecular weight of 248.84 g/mol, a density of 1.7±0.1 g/cm³, a boiling point of 377.6±52.0 °C at 760 mmHg, and a flash point of 182.2±30.7 °C . It also has a polar surface area of 50 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the area of reaction mechanisms and synthetic methods .

Summary of the Application

Pinacol boronic esters, which include compounds like “2-Bromo-6-fluoro-3-methylphenylboronic acid”, are valuable building blocks in organic synthesis . Protodeboronation, the removal of a boron group from these esters, is a critical step in many synthetic procedures .

Methods of Application

The protodeboronation of pinacol boronic esters is achieved using a radical approach . This involves the use of a catalyst to facilitate the removal of the boron group .

Results or Outcomes

The protodeboronation process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This method was applied to methoxy protected (-)-Δ8-THC and cholesterol .

Suzuki–Miyaura Coupling

Specific Scientific Field

This application is in the field of Organometallic Chemistry, particularly in the area of cross-coupling reactions .

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . Boronic acids, including “2-Bromo-6-fluoro-3-methylphenylboronic acid”, are often used as reagents in this reaction .

Methods of Application

In the SM coupling reaction, a palladium catalyst is used to facilitate the transfer of an organic group from boron to palladium .

Results or Outcomes

The SM coupling reaction is a powerful tool for creating complex organic molecules . It is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents .

Chan-Lam Coupling

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in the area of carbon-heteroatom bond formation .

Summary of the Application

The Chan-Lam coupling is a method for forming carbon-heteroatom bonds using boronic acids . This reaction is often used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .

Methods of Application

In the Chan-Lam coupling, a copper(II) salt is used as a catalyst . The boronic acid is coupled with a nucleophile, such as an amine, alcohol, or thiol .

Results or Outcomes

The Chan-Lam coupling is a versatile method for forming carbon-heteroatom bonds . It is particularly useful due to its mild reaction conditions and the wide range of nucleophiles that can be used .

Liebeskind-Srogl Coupling

Specific Scientific Field

This application is in the field of Organometallic Chemistry, specifically in the area of cross-coupling reactions .

Summary of the Application

The Liebeskind-Srogl (LS) coupling is a method for forming carbon-sulfur bonds . Boronic acids, including “2-Bromo-6-fluoro-3-methylphenylboronic acid”, can be used as reagents in this reaction .

Methods of Application

In the LS coupling, a palladium catalyst is used to facilitate the transfer of an organic group from boron to sulfur .

Results or Outcomes

The LS coupling is a powerful tool for creating complex organic molecules containing carbon-sulfur bonds . It is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents .

C-H Activation

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in the area of C-H bond activation .

Summary of the Application

C-H activation is a method for forming carbon-carbon bonds by directly replacing a C-H bond with a C-C bond . Boronic acids, including “2-Bromo-6-fluoro-3-methylphenylboronic acid”, can be used as reagents in this reaction .

Methods of Application

In C-H activation, a transition metal catalyst is used to facilitate the replacement of a C-H bond with a C-C bond . The boronic acid is coupled with an organic compound containing a C-H bond .

Results or Outcomes

C-H activation is a powerful tool for creating complex organic molecules . It is particularly useful due to its ability to form C-C bonds without the need for pre-functionalization of the C-H bond .

Boronic Acid-Derived Catalysts

Specific Scientific Field

This application is in the field of Catalysis, specifically in the area of organocatalysis .

Summary of the Application

Boronic acids, including “2-Bromo-6-fluoro-3-methylphenylboronic acid”, can be used to derive catalysts for various organic reactions . These catalysts can be used in a wide range of reactions, including asymmetric synthesis .

Methods of Application

The boronic acid is used to derive a catalyst, which is then used to facilitate an organic reaction . The exact method of catalyst derivation and use depends on the specific reaction .

Results or Outcomes

Boronic acid-derived catalysts are a versatile tool for facilitating organic reactions . They are particularly useful due to their ability to catalyze a wide range of reactions, including asymmetric synthesis .

properties

IUPAC Name

(2-bromo-6-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJQBIXFCLTFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659364
Record name (2-Bromo-6-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-methylphenylboronic acid

CAS RN

957121-09-4
Record name B-(2-Bromo-6-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957121-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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